Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate
Description
Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate is a synthetic purine derivative characterized by a 7-benzyl-substituted purine core modified at positions 2 and 6 with ketone groups and at position 3 with a methyl group. The purine moiety is linked to a piperazine ring via the N8 position, and the piperazine is further functionalized with a methyl acetate group.
Properties
IUPAC Name |
methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-23-17-16(18(28)22-20(23)29)26(12-14-6-4-3-5-7-14)19(21-17)25-10-8-24(9-11-25)13-15(27)30-2/h3-7H,8-13H2,1-2H3,(H,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCCVGMQNMFCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Purine Family
- Methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate (): This compound replaces the benzyl group at position 7 with a 2-chlorobenzyl substituent. No direct activity data are provided, but such halogen substitutions are commonly employed to optimize pharmacokinetic properties .
Piperazine-Linked Quinoline Derivatives ()
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) and its halogenated variants (C2–C7) share the piperazine-acetate backbone but feature quinoline cores instead of purines. Key differences include:
- Core Structure: Quinolines (aromatic heterocycles with a nitrogen atom) versus purines (bicyclic structures with two nitrogen atoms). This distinction may influence target specificity, as quinolines are often associated with antimicrobial or anticancer activity, while purines are linked to nucleotide-related pathways.
- For example, C4 (4-fluorophenyl) may exhibit higher metabolic stability due to fluorine’s electronegativity .
Thiazole-Ureido Piperazine Derivatives ()
Compounds like Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m) incorporate a thiazole ring and ureido group. Key contrasts with the target compound include:
- Heterocycle : Thiazole (sulfur- and nitrogen-containing ring) versus purine. Thiazoles are often associated with kinase inhibition or antimicrobial activity.
- Functional Groups : The ureido moiety (-NH-C(=O)-NH-) in 10m enables hydrogen bonding, which may enhance target engagement compared to the purine’s ketone groups.
Key Findings and Implications
Core Heterocycle: The purine core in the target compound distinguishes it from quinolines and thiazoles, suggesting unique mechanistic pathways, possibly related to adenosine receptors or nucleotide metabolism.
Substituent Impact : Halogenation (e.g., in ) and electron-withdrawing groups (e.g., trifluoromethyl in 10m) enhance lipophilicity and binding but may affect toxicity profiles.
Ester Stability : The methyl ester in the target compound may confer faster metabolic clearance compared to ethyl esters in , necessitating formulation optimization.
Conclusion While structural parallels exist in the piperazine-acetate linkage and substitution patterns, the target compound’s purine core and benzyl group position it uniquely among related derivatives. Further studies are required to elucidate its biological activity and comparative efficacy against analogues.
Q & A
What are the established synthetic routes for Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of purine derivatives with benzyl halides to introduce the 7-benzyl group.
- Step 2: Piperazine functionalization via nucleophilic substitution or reductive amination.
- Step 3: Esterification or alkylation to attach the methyl acetate moiety.
Key intermediates and reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization. For example, palladium-catalyzed cross-coupling or microwave-assisted synthesis may enhance efficiency .
How can researchers address low yields during the alkylation of the piperazine moiety?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Catalyst Screening: Employ phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to accelerate reactivity.
- Temperature Control: Gradual heating (e.g., reflux at 80–100°C) to minimize decomposition .
Reaction progress should be monitored via TLC or HPLC to identify quenching points.
What spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and tautomeric forms (e.g., purine ring proton shifts at δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~ 453.2 Da).
- X-ray Crystallography: Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated in piperazine-containing analogs .
How to resolve discrepancies in NMR data caused by tautomerism in the purine core?
Methodological Answer:
Purine tautomerism (e.g., lactam-lactim equilibria) can lead to split peaks or signal broadening. Solutions include:
- Variable-Temperature NMR: Analyze spectra at 25°C vs. −40°C to freeze tautomeric states.
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict dominant tautomers and compare with experimental shifts .
What protocols ensure accurate purity assessment of the final product?
Methodological Answer:
- HPLC Analysis: Employ a C18 column with a methanol/buffer mobile phase (pH 4.6, sodium acetate/1-octanesulfonate) for baseline separation of impurities .
- Reference Standards: Compare retention times with certified materials (e.g., pharmacopeial impurities in piperazine derivatives) .
What advanced strategies isolate minor impurities in the compound?
Methodological Answer:
- Preparative HPLC: Use gradient elution (e.g., 10–90% acetonitrile in water) to collect impurities for structural analysis.
- Ion-Exchange Chromatography: Separate charged byproducts (e.g., unreacted piperazine intermediates) .
Impurity profiles should be cross-validated with LC-MS/MS to identify degradation pathways.
How to design stability studies under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- Photostability: Use ICH Q1B guidelines with UV light exposure (320–400 nm) to assess ester group susceptibility .
What assay designs evaluate enzyme inhibition potency for this compound?
Methodological Answer:
- Kinetic Assays: Measure IC₅₀ values against purified enzymes (e.g., kinases or phosphodiesterases) using fluorogenic substrates.
- Competitive Binding Studies: Use surface plasmon resonance (SPR) to quantify dissociation constants (Kd) .
Include positive controls (e.g., theophylline for purine-related targets) to validate assay conditions.
How can computational tools predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with receptor active sites (e.g., adenosine A₂A receptor).
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility .
How to reconcile conflicting bioactivity data across independent studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
